molecular formula C17H15N3O2S B2730491 N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE CAS No. 1820619-91-7

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE

Cat. No.: B2730491
CAS No.: 1820619-91-7
M. Wt: 325.39
InChI Key: PJQVMERMMATRIK-UHFFFAOYSA-N
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Description

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE is a chemical compound with the molecular formula C17H15N3O2S and a molecular weight of 325.39 g/mol . It is characterized by the presence of two 3-cyanobenzyl groups attached to a methanesulfonamide core. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE typically involves the reaction of methanesulfonyl chloride with 3-cyanobenzylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The nitrile groups may also participate in hydrogen bonding or electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(4-cyanobenzyl)methanesulfonamide
  • N,N-Bis(2-cyanobenzyl)methanesulfonamide
  • N,N-Bis(3-cyanophenyl)methanesulfonamide

Uniqueness

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE is unique due to the specific positioning of the cyanobenzyl groups, which can influence its chemical reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical behaviors, making it a valuable tool in research and industrial applications .

Biological Activity

N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H16N4O2S
  • Molecular Weight : 344.40 g/mol
  • CAS Number : 37595-74-7

The compound's structure features two cyanophenyl groups attached to a methanesulfonamide moiety, which may influence its interaction with biological targets.

This compound exerts its biological effects through interactions with specific enzymes and receptors. Its sulfonamide group is known to inhibit certain enzyme activities, particularly those involved in metabolic pathways. The compound may modulate the activity of various proteins, leading to downstream biological effects such as inhibition of cell proliferation or modulation of inflammatory responses .

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes such as HMG-CoA reductase, which plays a critical role in cholesterol biosynthesis. For example, related methanesulfonamide compounds have shown significant inhibitory activity against this enzyme, with IC50 values indicating potent effects .

Anticancer Properties

Studies have demonstrated that related compounds exhibit growth inhibition in various cancer cell lines. For instance, some methanesulfonamide derivatives have been shown to selectively inhibit tumorigenic cells while sparing healthy cells, suggesting potential as targeted cancer therapies .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structural features have been evaluated for their ability to modulate inflammatory pathways, potentially reducing the severity of conditions such as rheumatoid arthritis or other inflammatory diseases .

Case Studies

StudyCompoundTargetFindings
Methanesulfonamide pyrimidine derivativesHMG-CoA reductaseIC50 = 11 nM, significantly more potent than lovastatin
Thalidomide derivativesCancer cell linesSelective growth inhibition of tumorigenic cells at 10 µM
Various sulfonamidesInflammatory pathwaysModulation of cytokine release in vitro

Properties

IUPAC Name

N,N-bis[(3-cyanophenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-23(21,22)20(12-16-6-2-4-14(8-16)10-18)13-17-7-3-5-15(9-17)11-19/h2-9H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQVMERMMATRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC(=CC=C1)C#N)CC2=CC(=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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